molecular formula C15H15ClN4O3 B2578697 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034552-29-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2578697
CAS RN: 2034552-29-7
M. Wt: 334.76
InChI Key: UTFSKJIXHQJUNF-UHFFFAOYSA-N
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Description

“N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C16H17ClN4O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a carboxamide group, and a 2,3-dihydrobenzo[f][1,4]oxazepin ring, which is a seven-membered heterocyclic compound containing oxygen and nitrogen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.79. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research into compounds with [1,4]oxazepine bases has demonstrated their potential as carbonic anhydrase inhibitors. For instance, a study by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. This work suggests that compounds with similar structural motifs could be explored for their carbonic anhydrase inhibitory properties, which is relevant in the development of treatments for conditions like glaucoma, epilepsy, and certain types of edema (Sapegin et al., 2018).

Antibacterial Agents

Palkar et al. (2017) investigated the synthesis of novel analogs with pyrazole-5-one derivatives derived from 2-aminobenzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of structurally related compounds to serve as new antibacterial agents, highlighting the importance of structural modifications to enhance antimicrobial efficacy (Palkar et al., 2017).

Anticancer Agents

Several studies have focused on the synthesis and biological evaluation of compounds with pyrazole and oxazepine units for anticancer activity. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines with noted activities against cancer cell lines, suggesting that compounds incorporating similar heterocyclic frameworks could be potent anticancer agents. This supports the exploration of such compounds in the search for new therapeutic options for cancer treatment (Rahmouni et al., 2016).

Conformationally Rigid Analogs for Antiproliferative Effects

Kim et al. (2011) developed conformationally rigid analogs of aminopyrazole amide scaffolds, such as phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. This underscores the potential of designing structurally complex compounds for targeted anticancer effects (Kim et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . It’s important to handle all chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSKJIXHQJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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